Cas no 98277-30-6 (4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine)
4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,6-DIMETHOXY-PYRAZOLO[3,4-D]PYRIMIDINE
- 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-Dimethoxy-1(2)H-pyrazolo[3,4-d]pyrimidin
- 4,6-dimethoxy-1(2)H-pyrazolo[3,4-d]pyrimidine
- 4,6-dimethoxypyrazolo[3,4-d]pyrimidine
- DTXSID10679483
- AKOS006309496
- 98277-30-6
- SCHEMBL14347070
- 4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine
-
- MDL: MFCD11053607
- Inchi: 1S/C7H8N4O2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11)
- InChI Key: UTCPXICNROSCSK-UHFFFAOYSA-N
- SMILES: O(C)C1=C2C=NNC2=NC(=N1)OC
Computed Properties
- Exact Mass: 180.06500
- Monoisotopic Mass: 180.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9A^2
- XLogP3: 0.8
Experimental Properties
- PSA: 72.92000
- LogP: 0.37010
4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271328-1g |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 1g |
$719 | 2021-08-18 | |
| TRC | D469668-100mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | D469668-250mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 250mg |
$270.00 | 2023-05-18 | ||
| TRC | D469668-500mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 500mg |
$511.00 | 2023-05-18 | ||
| Chemenu | CM271328-1g |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 1g |
$*** | 2023-04-18 | |
| Crysdot LLC | CD11001255-1g |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 1g |
$761 | 2024-07-19 | |
| Ambeed | A361027-50mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 50mg |
$120.0 | 2025-04-14 | |
| Ambeed | A361027-100mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 100mg |
$203.0 | 2025-04-14 | |
| Ambeed | A361027-250mg |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 250mg |
$345.0 | 2025-04-14 | |
| Ambeed | A361027-1g |
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine |
98277-30-6 | 97% | 1g |
$931.0 | 2025-04-14 |
4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine Suppliers
4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4,6-Dimethoxy-1H-pyrazolo3,4-dpyrimidine
Introduction to 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 98277-30-6)
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 98277-30-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure consists of a pyrazole ring fused with a pyrimidine moiety, functionalized with two methoxy groups at the 4- and 6-positions. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, known for its versatility in modulating various biological pathways. Its significance has been further underscored by recent advancements in synthetic methodologies and computational chemistry, which have enabled the efficient design and optimization of derivatives with enhanced pharmacological profiles. The presence of methoxy groups in 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine not only influences its electronic distribution but also serves as potential sites for further chemical modification, allowing for the exploration of diverse biological targets.
Recent studies have highlighted the potential of 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine as a lead compound in the development of inhibitors targeting key enzymes involved in cancer metabolism and signal transduction. For instance, research has demonstrated its ability to modulate the activity of enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes. The compound's structural features have been leveraged to design derivatives with improved selectivity and potency, paving the way for its application in targeted therapies.
The dimethoxy substituents play a pivotal role in determining the compound's interaction with biological targets. Computational studies have revealed that these groups enhance binding affinity by facilitating favorable hydrogen bonding interactions and hydrophobic effects. This has led to the exploration of its derivatives as potential candidates for treating inflammatory diseases and neurological disorders. Additionally, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into drug delivery systems.
In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine. Notably, preclinical trials have shown promising results in animal models of cancer, where it demonstrated inhibitory effects on tumor growth and metastasis. These findings are supported by mechanistic studies that elucidate its mode of action at the molecular level. The compound's ability to interfere with critical signaling pathways has sparked interest among researchers seeking novel approaches to combat drug resistance.
The synthesis of 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine has been refined through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions have enabled the introduction of additional functional groups with precision. These advancements have not only improved the accessibility of the compound but also opened avenues for structural diversification through combinatorial chemistry approaches.
The pharmaceutical industry has taken note of these developments, with several companies investing in the optimization and commercialization of derivatives based on 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine. Collaborative efforts between academic researchers and industry scientists are fostering innovation in this field. The integration of high-throughput screening technologies has accelerated the identification of promising analogs with enhanced pharmacokinetic properties.
Future research directions include exploring the compound's potential in combination therapies and investigating its role in modulating immune responses. The growing body of evidence supporting its biological activity suggests that 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine will continue to be a cornerstone in medicinal chemistry research. Its unique structural features and versatile biological profile position it as a promising candidate for further development into next-generation therapeutics.
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